molecular formula C14H17N3O3 B13853571 4-Desisopropyl-4-ethyl Imazethapyr

4-Desisopropyl-4-ethyl Imazethapyr

Cat. No.: B13853571
M. Wt: 275.30 g/mol
InChI Key: IBPSUJFIWNOTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Desisopropyl-4-ethyl Imazethapyr is a structural analog and impurity of the herbicide Imazethapyr (C₁₅H₁₉N₃O₃), which belongs to the imidazolinone class of acetolactate synthase (ALS)-inhibiting herbicides. This compound arises during the synthesis or degradation of Imazethapyr, characterized by the replacement of the isopropyl group at the 4-position with an ethyl group.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

5-ethyl-2-(4-ethyl-4-methyl-5-oxo-1H-imidazol-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H17N3O3/c1-4-8-6-9(12(18)19)10(15-7-8)11-16-13(20)14(3,5-2)17-11/h6-7H,4-5H2,1-3H3,(H,18,19)(H,16,17,20)

InChI Key

IBPSUJFIWNOTJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)CC)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Desisopropyl-4-ethyl Imazethapyr involves several steps, starting from the appropriate precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

4-Desisopropyl-4-ethyl Imazethapyr undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key chemical properties of 4-Desisopropyl-4-ethyl Imazethapyr with Imazethapyr and its isobutyl analog:

Compound Molecular Formula Molecular Weight CAS Number Role/Application
Imazethapyr C₁₅H₁₉N₃O₃ 289.33 81335-77-5 Herbicide for ALS inhibition; controls broadleaf weeds in legumes
This compound C₁₄H₁₇N₃O₃* ~275.30* Not specified Impurity in Imazethapyr synthesis; used in analytical studies
4-Desisopropyl-4-isobutyl Imazethapyr C₁₆H₂₁N₃O₃ 303.36 RCLS127435 Impurity; evaluated for non-target vegetation effects in agroecosystems

*Note: Molecular formula and weight for this compound are inferred based on structural modifications of Imazethapyr. Solubility data for both analogs are unavailable .

Environmental and Agricultural Implications

  • Imazethapyr : Dissipation in soil is accelerated by farmyard manure and elevated temperatures, with application rates >0.8 µg·g⁻¹ causing transient toxicity to soil enzymes (dehydrogenase, alkaline phosphatase) .
  • Derivatives (Ethyl and Isobutyl) : Environmental persistence and toxicity are poorly characterized. Their role as impurities necessitates monitoring during Imazethapyr production to ensure herbicide purity and minimize ecological risks .

Research Findings and Key Considerations

Crop Selectivity and Injury

Imazethapyr’s post-emergence application at 70–100 g·ai·ha⁻¹ causes up to 20% injury in dry bean, while pre-plant incorporated (PPI) applications show minimal effects .

Interaction with Other Herbicides

Imazethapyr exhibits antagonism with diphenyl ether herbicides (e.g., lactofen) due to reduced absorption and translocation caused by membrane peroxidation .

Analytical and Regulatory Significance

The structural analogs of Imazethapyr are critical in quality control during herbicide production. For example, 4-Desisopropyl-4-isobutyl Imazethapyr is cataloged under RCLS127435 for analytical reference, emphasizing its importance in impurity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.